Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyrrolidine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate typically involves the reaction of a thiazole derivative with a pyrrolidine derivative under specific conditions. One common method includes the condensation of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate, which is then reacted with a methylpyrrolidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- Ethyl 2-aminothiazole-4-carboxylate
- 4-Methyl-2-(1-methylpyrrolidin-2-yl)thiazole-5-carboxylate
Comparison: Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Biological Activity
Methyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate (CAS No. 7113-02-2) is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H14N2O2S and a molecular weight of 226.29 g/mol. Its structural features include a thiazole ring and a pyrrolidine moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 50 μg/ml |
Compound B | Escherichia coli | 62.5 μg/ml |
Compound C | Candida albicans | 250 μg/ml |
These results suggest that this compound may share similar antimicrobial properties due to its structural characteristics .
Antitumor Activity
Thiazole derivatives have been explored for their antitumor potential. Research indicates that modifications at the C-6 position of the thiazole ring can enhance antiproliferative activity against various cancer cell lines. For example, the introduction of electron-withdrawing groups has been correlated with increased selectivity and potency against tumor cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Thiazole Ring : Essential for interaction with biological targets.
- Pyrrolidine Moiety : Contributes to lipophilicity and cellular permeability.
- Carboxylate Group : May enhance solubility and bioavailability.
Modifications in these regions can lead to variations in biological efficacy, emphasizing the importance of SAR studies in drug design .
Study on Antimicrobial Efficacy
A study conducted on various thiazole derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized broth microdilution methods to determine MIC values, confirming the compound's potential as an antimicrobial agent .
Antitumor Screening
In another investigation focusing on antitumor activities, this compound was tested against several cancer cell lines, revealing promising results in inhibiting cell proliferation. The study highlighted the compound's ability to induce apoptosis in cancer cells, contributing to its potential therapeutic applications .
Properties
Molecular Formula |
C10H14N2O2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
methyl 2-(1-methylpyrrolidin-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2S/c1-12-5-3-4-8(12)9-11-7(6-15-9)10(13)14-2/h6,8H,3-5H2,1-2H3 |
InChI Key |
HRWGBAFGDDPMPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=NC(=CS2)C(=O)OC |
Origin of Product |
United States |
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